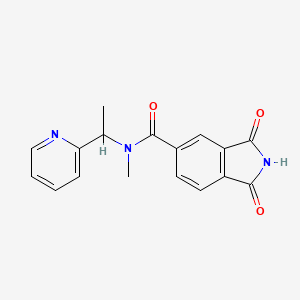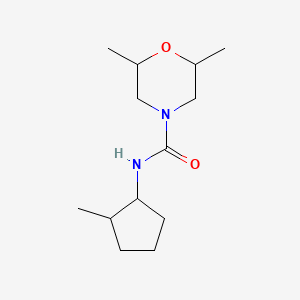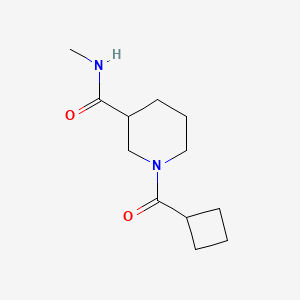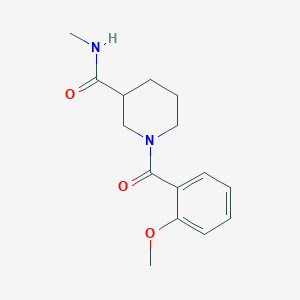
N-(3-methylsulfinylphenyl)oxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylsulfinylphenyl)oxolane-2-carboxamide, also known as sulindac sulfide, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In recent years, sulindac sulfide has gained attention for its potential anti-cancer properties, particularly in the prevention and treatment of colon cancer.
作用机制
The anti-cancer properties of N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide are thought to be mediated through its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that promote inflammation and cell proliferation. Sulindac sulfide is a selective COX-2 inhibitor, which means that it can specifically target the COX-2 enzyme without affecting the COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound sulfide has also been shown to have anti-inflammatory and analgesic effects. Sulindac sulfide can reduce the production of prostaglandins that promote inflammation and pain, which makes it effective in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One advantage of N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide is that it is a well-established drug that has been extensively studied for its safety and efficacy in humans. This means that it can be readily used in clinical trials to test its potential anti-cancer properties. However, one limitation is that this compound sulfide can have side effects such as gastrointestinal bleeding and renal toxicity, which may limit its use in some patient populations.
未来方向
There are several future directions for the research on N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide. One area of interest is the development of more potent and selective COX-2 inhibitors that can be used in the treatment of colon cancer. Another area of interest is the identification of biomarkers that can predict the response of colon cancer patients to this compound sulfide treatment. Finally, there is a need for further research to understand the mechanisms underlying the anti-cancer properties of this compound sulfide, which may lead to the development of new therapies for colon cancer.
合成方法
Sulindac sulfide can be synthesized from N-(3-methylsulfinylphenyl)oxolane-2-carboxamide, which is a prodrug that is metabolized in the body to produce this compound sulfide. Sulindac can be synthesized by reacting 2-chlorobenzoic acid with 2-methyl-4-nitroaniline, followed by reduction and cyclization. Sulindac sulfide can then be obtained by treating this compound with hydrogen sulfide.
科学研究应用
Sulindac sulfide has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide can inhibit the growth of colon cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have also demonstrated that this compound sulfide can inhibit the development of colon tumors in animal models.
属性
IUPAC Name |
N-(3-methylsulfinylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17(15)10-5-2-4-9(8-10)13-12(14)11-6-3-7-16-11/h2,4-5,8,11H,3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKXGOQFOWAURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)

![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)

![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)

![3-ethyl-4-[(Z)-2-methylpent-2-enoyl]piperazin-2-one](/img/structure/B7562506.png)
![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)
![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7562515.png)

